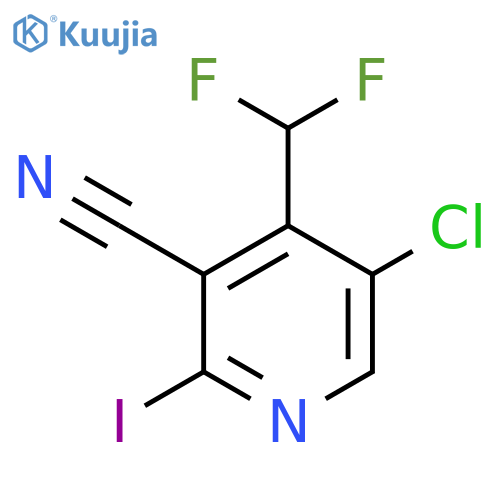

Cas no 1805971-20-3 (5-Chloro-3-cyano-4-(difluoromethyl)-2-iodopyridine)

1805971-20-3 structure

商品名:5-Chloro-3-cyano-4-(difluoromethyl)-2-iodopyridine

CAS番号:1805971-20-3

MF:C7H2ClF2IN2

メガワット:314.458459377289

CID:4865372

5-Chloro-3-cyano-4-(difluoromethyl)-2-iodopyridine 化学的及び物理的性質

名前と識別子

-

- 5-Chloro-3-cyano-4-(difluoromethyl)-2-iodopyridine

-

- インチ: 1S/C7H2ClF2IN2/c8-4-2-13-7(11)3(1-12)5(4)6(9)10/h2,6H

- InChIKey: BJQHZDWHBYCOBN-UHFFFAOYSA-N

- ほほえんだ: IC1C(C#N)=C(C(=CN=1)Cl)C(F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 230

- トポロジー分子極性表面積: 36.7

- 疎水性パラメータ計算基準値(XlogP): 2.5

5-Chloro-3-cyano-4-(difluoromethyl)-2-iodopyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029055061-1g |

5-Chloro-3-cyano-4-(difluoromethyl)-2-iodopyridine |

1805971-20-3 | 97% | 1g |

$1,490.00 | 2022-04-01 |

5-Chloro-3-cyano-4-(difluoromethyl)-2-iodopyridine 関連文献

-

Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569

-

Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479

-

Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237

-

Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055

1805971-20-3 (5-Chloro-3-cyano-4-(difluoromethyl)-2-iodopyridine) 関連製品

- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)

- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)

- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)

- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)

- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)

- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)

- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)

- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)

- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)

- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)

推奨される供給者

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量